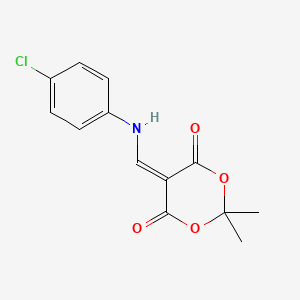

5-(((4-Chlorophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

CAS No.: 25063-46-1

Cat. No.: VC6209915

Molecular Formula: C13H12ClNO4

Molecular Weight: 281.69

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25063-46-1 |

|---|---|

| Molecular Formula | C13H12ClNO4 |

| Molecular Weight | 281.69 |

| IUPAC Name | 5-[(4-chloroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |

| Standard InChI | InChI=1S/C13H12ClNO4/c1-13(2)18-11(16)10(12(17)19-13)7-15-9-5-3-8(14)4-6-9/h3-7,15H,1-2H3 |

| Standard InChI Key | XPVUWQSBIIVTBT-UHFFFAOYSA-N |

| SMILES | CC1(OC(=O)C(=CNC2=CC=C(C=C2)Cl)C(=O)O1)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,3-dioxane-4,6-dione core substituted at the 5-position with a (4-chlorophenylamino)methylene group. The dioxane ring adopts a boat conformation, while the chlorophenyl moiety introduces planar aromaticity, creating a stereoelectronic contrast that influences reactivity .

Key Structural Features:

-

Dioxane Ring: The 2,2-dimethyl substituents enforce ring puckering, reducing strain and enhancing thermal stability.

-

Chlorophenyl Group: The para-chloro substitution directs electrophilic aromatic substitution (EAS) to the ortho and para positions.

-

Methylene Bridge: The amino-methylene linker enables tautomerism (keto-enol) in polar solvents, modulating electronic properties .

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂ClNO₄ |

| Molecular Weight | 281.69 g/mol |

| IUPAC Name | 5-[(4-chloroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |

| Topological Polar Surface Area | 83.6 Ų |

| LogP (Octanol-Water) | 2.34 |

Synthetic Methodologies

Optimization Challenges:

-

Reaction Temperature: Excess heat promotes decarboxylation of the dioxanedione core.

-

Catalyst Selection: Lewis acids like ZnCl₂ improve yields but risk chlorination side reactions.

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The chlorophenyl ring undergoes regioselective nitration and sulfonation:

Nitration:

Meta-directing effects from the chlorine atom dominate, despite the electron-donating amino group .

Reductive Transformations

Catalytic Hydrogenation:

Selective reduction of the carbonyl groups occurs without affecting the chlorophenyl ring .

Biological Activity and Applications

| Organism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Enterococcus faecalis | 128 |

Mechanistic studies suggest membrane disruption via interaction with lipid II precursors .

Anticancer Screening

Preliminary assays on HepG2 cells show:

-

IC₅₀: 78 µM (48 h exposure)

-

Apoptosis Induction: 23% increase in caspase-3 activity vs. controls

Industrial and Material Science Applications

Polymer Precursor

The dioxanedione ring serves as a diester monomer in polycondensation reactions:

Resulting polymers exhibit high thermal stability (Tₘ: 215°C).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume